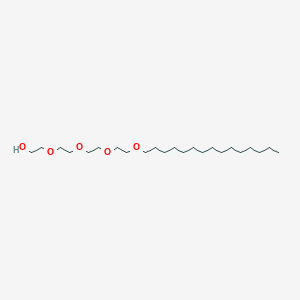

3,6,9,12-Tetraoxaheptacosan-1-ol

Description

Overview of Polyether Alcohols in Contemporary Chemical Science

Polyether alcohols, a broad class of compounds characterized by ether linkages and a terminal alcohol group, are integral to numerous areas of chemical science. Glycol ethers, which are based on glycols like ethylene (B1197577) glycol, are a prominent subgroup. wikipedia.org They are valued for their properties as solvents, possessing higher boiling points than many lower-molecular-weight ethers and alcohols. wikipedia.org These compounds are broadly categorized into "E-series" (derived from ethylene oxide) and "P-series" (derived from propylene (B89431) oxide). wikipedia.org E-series glycol ethers, to which 3,6,9,12-Tetraoxaheptacosan-1-ol belongs, find use in a variety of products including pharmaceuticals, cosmetics, and water-based paints. wikipedia.org Their utility stems from their amphiphilic nature, allowing them to act as effective intermediaries between aqueous and oily phases.

Defining the Structural Features and Nomenclature of Linear Oligo(ethylene glycol) Monoalkyl Ethers

Linear oligo(ethylene glycol) monoalkyl ethers are characterized by a specific molecular architecture that dictates their function. This structure consists of two primary segments: a hydrophilic poly(oxyethylene) chain and a lipophilic terminal alkyl chain.

The poly(oxyethylene) segment is a chain of repeating ethylene oxide units, represented by the formula (-OCH₂CH₂-)n. This portion of the molecule is responsible for its hydrophilic properties, as the ether oxygens can form hydrogen bonds with water molecules. rsc.org The length of this chain, denoted by 'n', can be varied to fine-tune the compound's water solubility and other physical properties. researchgate.net In the case of tetraethylene glycol derivatives, there are four repeating ethylene oxide units. nih.gov

This compound is a specific oligo(ethylene glycol) monoalkyl ether. Its systematic name reveals its precise structure. The "tetraoxa" indicates four oxygen atoms within the ether linkages, and "heptacosan-1-ol" specifies a 27-carbon chain with a hydroxyl group at the first position. However, it is more commonly understood as an analogue of tetraethylene glycol mono-nonadecyl ether. The "tetraethylene glycol" part refers to the four-unit poly(oxyethylene) chain, and the "mono-nonadecyl ether" indicates a single 19-carbon alkyl group (nonadecane) attached via an ether linkage.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₅₆O₅ |

| IUPAC Name | 2-[2-[2-(2-nonadecyloxyethoxy)ethoxy]ethoxy]ethanol |

| Molecular Weight | 476.7 g/mol |

| Synonyms | Tetraethylene glycol mono-n-nonadecyl ether |

Note: Data for this table is compiled from general chemical knowledge and databases for analogous compounds, as specific experimental data for this exact compound is not widely published.

Academic Significance and Historical Research Trajectory of Amphiphilic Polyether Alcohols

The academic significance of amphiphilic polyether alcohols lies in their fundamental role in colloid and surface science, as well as their practical applications. Research into these molecules has a long history, evolving from early studies of simple surfactants to the design of complex, functional polymers. Historically, much of the research focused on their use as detergents, emulsifiers, and dispersants.

More recently, academic interest has shifted towards their application in more advanced fields. For example, oligo(ethylene glycol) side chains are being incorporated into conjugated polymers for optoelectronic applications. rsc.org These side chains can influence the material's properties, such as hydrophilicity, polarity, and ionic conductivity. rsc.org In materials science, the self-assembly of amphiphilic block copolymers, including those with poly(vinyl alcohol) segments, into micelles and other nanostructures is an active area of investigation for applications like drug delivery. researchgate.net

Current Research Landscape and Emerging Trends in Polyether Alcohol Chemistry

The current research landscape for polyether alcohols is diverse and dynamic. A key trend is the development of "smart" or "stimuli-responsive" polymers that change their properties in response to environmental cues like temperature, pH, or light. The amphiphilic nature of polyether alcohols makes them ideal building blocks for such materials.

Another emerging area is their use in biomedical applications. The biocompatibility of polyethylene (B3416737) glycol (PEG) chains makes them suitable for modifying drug molecules to improve their solubility and circulation time in the body. Research is also exploring the use of amphiphilic copolymers in optical sensors, where changes in humidity can alter the material's refractive index. mdpi.com Furthermore, the synthesis of novel macrocyclic structures incorporating oligo(ethylene glycol) tethers is being investigated for their potential biological activities. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene glycol |

| Propylene glycol |

| Ethylene oxide |

| Tetraethylene glycol |

| Tetraethylene glycol mono-nonadecyl ether |

Properties

IUPAC Name |

2-[2-[2-(2-pentadecoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-18-20-27-22-23-28-21-19-26-17-15-24/h24H,2-23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOHSKJKXQZCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520170 | |

| Record name | 3,6,9,12-Tetraoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92669-05-1 | |

| Record name | 3,6,9,12-Tetraoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,6,9,12 Tetraoxaheptacosan 1 Ol and Analogous Oligo Ethylene Glycol Alkyl Ethers

Strategic Approaches to Polyether Backbone Construction

The construction of the polyether backbone of compounds like 3,6,9,12-Tetraoxaheptacosan-1-ol is typically achieved through two primary pathways: the stepwise addition of ether units or the polymerization of cyclic ether monomers. The choice of method depends on the desired purity, chain length distribution, and scale of the synthesis.

The Williamson ether synthesis is a foundational and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of oligo(ethylene glycol) ethers, this translates to reacting a long-chain alkyl halide with a pre-formed oligo(ethylene glycol) alkoxide, or iteratively building the chain by reacting an alkoxide with a halo-substituted alcohol.

The classical approach often requires strong bases like sodium hydride (NaH) or potassium hydride (KH) to deprotonate the alcohol, followed by reaction with the alkyl halide in an aprotic solvent. masterorganicchemistry.com However, refinements have been developed to improve yields, reduce reaction times, and simplify handling. One significant optimization is the use of phase-transfer catalysis (PTC). In this system, a catalyst (e.g., a quaternary ammonium (B1175870) salt) facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide, accelerating the reaction. A patented method describes heating a mixture of an oligo(ethylene glycol) with a concentrated aqueous metal hydroxide (B78521) (like NaOH) and then adding the alkyl halide. The glycol itself can act as a phase transfer catalyst in this two-phase system. google.com To further enhance the reaction rate, especially with less reactive alkyl chlorides, catalytic amounts of an iodide salt can be added to perform an in-situ halide exchange, generating a more reactive alkyl iodide. byjus.com

| Method | Reactants | Conditions | Key Features | Reference |

| Classical Williamson | Alcohol + Alkyl Halide | Strong base (e.g., NaH), Aprotic solvent | Foundational method, versatile. | masterorganicchemistry.com |

| Aqueous Hydroxide | Tetraethylene glycol + Decyl bromide | 50% aq. NaOH, 100°C | Avoids handling alkali metals; glycol acts as its own phase transfer catalyst. | google.com |

| Iterative Synthesis | Benzyl-protected OEG + OEG-tosylate | NaH, THF | Allows for the synthesis of monodisperse oligomers of specific lengths. nih.gov | nih.gov |

This table provides a summary of different approaches to the Williamson Ether Synthesis for oligo(ethylene glycol) ethers.

Ring-opening polymerization (ROP) of cyclic ethers, particularly ethylene (B1197577) oxide (EO), is a powerful industrial and laboratory method for producing polyether chains. researchgate.netacs.org When initiated by a long-chain alcohol, this method directly yields the desired oligo(ethylene glycol) monoalkyl ether structure. The alcohol, in the presence of a catalyst, is converted to an alkoxide which then attacks an EO monomer, opening the strained three-membered ring. This process continues as the newly formed alkoxide terminus attacks subsequent EO monomers, propagating the polymer chain. researchgate.net The length of the resulting polyether chain can be controlled by the molar ratio of the monomer to the initiator. rsc.org

Anionic ring-opening polymerization (AROP) is the most precise method for synthesizing poly(ethylene oxide) (PEO) chains with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity, Đ). rsc.orgresearchgate.net This is often a "living" polymerization, meaning that chain termination and transfer reactions are largely absent. The polymerization is initiated by a nucleophile, typically an alkoxide generated from a long-chain alcohol and a strong base.

Potassium-based initiators (e.g., potassium alkoxides) are often preferred over lithium-based ones because the stronger association between the lithium cation and the propagating oxygen anion can inhibit chain growth. uconn.edu More recently, highly efficient metal-free catalytic systems have been developed. Strong, non-nucleophilic phosphazene bases (e.g., t-BuP₄) can be used in catalytic amounts to deprotonate the initiating alcohol, allowing for controlled polymerization of EO. rsc.org This approach has been successfully used with various complex alcohols, yielding biohybrid polymers with well-defined PEO chains. rsc.org The precise control afforded by AROP allows the synthesis of materials where the number of ethylene glycol units is carefully tuned, which is essential for creating compounds like this compound where a specific chain length is required. rsc.orgresearchgate.net

| Initiator/Catalyst System | Monomer | Key Characteristics | Reference |

| Potassium Alkoxide | Ethylene Oxide (EO) | "Classical" AROP system; effective for block copolymers. uconn.edu | uconn.edu |

| Long-chain alcohol / KOH | Ethylene Oxide (EO) | Industrial method, often performed with azeotropic distillation to remove water. uconn.edu | uconn.edu |

| Terpene alcohol / t-BuP₄ | Ethylene Oxide (EO) | Metal-free catalysis; provides good control and low polydispersity. rsc.org | rsc.org |

| Sodium Methoxide | Ethylene Oxide (EO) | Studied via DFT; chain growth step has a significant energy barrier. researchgate.net | researchgate.net |

This table illustrates various initiating systems for the anionic ring-opening polymerization of ethylene oxide.

Cationic ring-opening polymerization (CROP) of epoxides like ethylene oxide proceeds through a different mechanism involving an oxonium ion intermediate. researchgate.net The reaction is initiated by a protic acid or a Lewis acid (e.g., SnCl₄), which activates the monomer. acs.org Another monomer molecule then acts as a nucleophile, attacking the activated monomer to open the ring and propagate the chain. researchgate.net

However, CROP of ethylene oxide is generally less controlled than AROP. The propagating oxonium ion is highly reactive and susceptible to side reactions, particularly chain transfer to the ether oxygens in the growing polymer backbone. This can lead to the formation of cyclic oligomers (like dioxane) and a broader molecular weight distribution. acs.org From a stereochemical perspective, the SN2-type nucleophilic attack of the monomer on the activated oxonium ion typically results in an inversion of stereochemistry at the attacked carbon center. While this is not relevant for the symmetrical ethylene oxide, it becomes a critical consideration when using substituted epoxides (like propylene (B89431) oxide), where it influences the tacticity of the resulting polymer. researchgate.net

For the synthesis of highly specific or complex oligo(ethylene glycol) architectures, chemo-selective etherification strategies are required. These methods aim to differentiate between multiple hydroxyl groups or to form ether bonds under conditions that preserve other functional groups. One approach involves the use of protecting groups to temporarily block certain hydroxyls while another is selectively alkylated. A reiterative method involving the protection of a terminal hydroxyl group, alkylation of the other, and subsequent deprotection can be used to build an oligoether chain one unit at a time, ensuring absolute control over the final length. nih.gov

Another strategy is the direct catalytic etherification of glycols with alcohols. For instance, SAPO-34 zeolite has been shown to be a highly selective catalyst for the etherification of ethylene glycol with methanol (B129727) to produce dimethoxyethane. rsc.org The shape-selectivity of the zeolite catalyst was found to suppress the self-condensation of ethylene glycol into 1,4-dioxane, thereby favoring the desired cross-etherification reaction. rsc.org Such catalytic systems offer a pathway to tailored structures by controlling the relative reactivity of different alcohol species.

Oxa-Michael polymerization, or the polyaddition of alcohols to activated olefins, represents a more recent and versatile method for synthesizing polyethers. researchgate.netresearchgate.netchemrxiv.org This reaction involves the conjugate addition of an alcohol (the Michael donor) to an electron-deficient alkene such as an acrylate (B77674) or vinyl sulfone (the Michael acceptor). researchgate.netresearchgate.net The reaction is typically catalyzed by a Brønsted or Lewis base, which generates an alkoxide from the alcohol donor. researchgate.net This alkoxide then attacks the Michael acceptor, forming a new ether linkage. researchgate.net

When multifunctional donors (diols, triols) and acceptors are used, polymerization occurs, yielding poly(ether)s with additional functional groups (e.g., esters, sulfones) integrated into the polymer backbone. researchgate.netchemrxiv.org This method is advantageous as it often proceeds under mild conditions with catalytic loadings. researchgate.net While research into oxa-Michael polymerization is less extensive than for ROP or Williamson ether synthesis, it offers a powerful route to novel polyether architectures that are not easily accessible through traditional methods. researchgate.netresearchgate.net The reversibility of the oxa-Michael reaction can also be exploited, allowing for the potential depolymerization and recycling of the resulting polymers. rsc.org

| Catalyst Type | Mechanism | Monomers | Key Features | Reference |

| Brønsted Base | Deprotonation of the alcohol by the base (e.g., KOH) to form an active alkoxide nucleophile. | Diols/Triols + Acrylates, Vinyl Sulfones | Fast reaction, can be reversible at elevated temperatures. researchgate.netrsc.org | researchgate.netrsc.org |

| Lewis Base | Activation of the alcohol through coordination with the Lewis base (e.g., a phosphine). | Alcohols + Activated Alkenes | The deprotonation step is often the rate-determining step. researchgate.net | researchgate.net |

This table summarizes the catalytic approaches for Oxa-Michael Polymerization in polyether synthesis.

Controlled Ring-Opening Polymerization (ROP) of Cyclic Ethers Initiated by Long-Chain Alcohols[1],

Targeted Synthesis of this compound: Precursor Selection and Reaction Condition Optimization

The most established and versatile method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves a nucleophilic attack of an alkoxide ion on a primary alkyl halide or sulfonate. wikipedia.org For the target molecule, HO-(CH₂CH₂O)₄-C₁₅H₃₁, two primary synthetic routes are viable.

Route A involves the reaction of a pre-formed metal alkoxide of tetraethylene glycol with a pentadecyl halide. Route B involves reacting the metal alkoxide of 1-pentadecanol (B150567) with a tetraethylene glycol derivative that has a suitable leaving group (e.g., tosylate, mesylate, or halide) at one terminus.

Precursor Selection:

Alkyl Chain Precursor: 1-Pentadecanol or 1-bromopentadecane (B48590) are the logical choices for introducing the 15-carbon alkyl chain. These are typically derived from fatty acids.

Oligo(ethylene glycol) Precursor: High-purity tetraethylene glycol (TEG) is the required starting material for the hydrophilic portion of the molecule. To achieve selective mono-alkylation and prevent the formation of symmetrical di-alkylated ethers, one hydroxyl group of TEG often requires protection (e.g., as a benzyl (B1604629) or trityl ether) before activating the other hydroxyl group, or reacting the diol under carefully controlled stoichiometric conditions. nih.govnih.gov

Reaction Condition Optimization: The success of the Williamson synthesis hinges on optimizing reaction conditions to maximize yield and minimize side reactions. Key parameters include the choice of base, solvent, temperature, and reaction time.

Base: Strong bases are required to deprotonate the alcohol to form the nucleophilic alkoxide. Sodium hydride (NaH) is commonly used as it forms a strong, non-nucleophilic base and generates hydrogen gas as the only by-product. nih.gov Other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often under phase-transfer conditions. wikipedia.orgresearchgate.net

Solvent: Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are preferred as they can solvate the alkoxide cation without protonating the highly reactive alkoxide. nih.gov

Temperature and Time: Reactions are often initiated at 0°C during the deprotonation step and then warmed to room temperature or gently heated (e.g., 50-60°C) to drive the substitution reaction to completion. wikipedia.org Reaction times can vary from a few hours to overnight. wikipedia.org

The table below outlines a comparison of the two primary synthetic routes.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Route A: TEG Alkoxide + Alkyl Halide | Route B: Alkyl Alkoxide + TEG-Halide/Tosylate |

| Reactants | Sodium tetraethylene glycolate (B3277807) + 1-Bromopentadecane | Sodium pentadecan-1-oxide + 1-O-Tosyl-tetraethylene glycol |

| Key Challenge | Preventing dialkylation of tetraethylene glycol. Requires careful stoichiometry or a monoprotected TEG derivative. nih.gov | Synthesis of the mono-activated TEG precursor. |

| Potential Advantages | Potentially fewer steps if dialkylation can be controlled via stoichiometry. | More controlled synthesis, leading to higher purity and less symmetric by-product formation. |

| Leaving Group | Typically Br⁻ or I⁻ from the alkyl halide. | Often a sulfonate (tosylate, mesylate) which is an excellent leaving group. wikipedia.org |

Purification Strategies for High-Purity Polyether Products

Achieving high purity for a specific oligo(ethylene glycol) ether is challenging due to the presence of structurally similar by-products and unreacted starting materials. wikipedia.org A multi-step purification strategy is often necessary.

Initial Work-up: The first step typically involves quenching the reaction, followed by liquid-liquid extraction to remove inorganic salts and water-soluble impurities.

Precipitation: PEG derivatives can often be precipitated from organic solutions (e.g., dichloromethane, acetone) by adding a non-solvent like cold diethyl ether or hexane. researchgate.net This is effective for removing smaller, more soluble impurities.

Distillation: For molecules of this size, vacuum distillation or molecular distillation can be effective in separating the product from less volatile starting materials or more volatile by-products. researchgate.net

Chromatography: This is the most powerful technique for obtaining high-purity material.

Flash Column Chromatography: Using silica (B1680970) gel or alumina, this method can separate the desired product based on polarity differences from by-products like the dialkylated ether or unreacted alcohols. nih.gov

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size, which is useful for removing oligomers of different lengths or unreacted TEG. researchgate.net

Crystallization: If the final product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) can be a highly effective final purification step to yield a crystalline solid. nih.gov

Table 2: Overview of Purification Techniques

| Method | Principle | Advantages | Disadvantages |

| Precipitation | Differential solubility | Fast, simple, good for initial cleanup. researchgate.net | Often provides only partial purification. |

| Distillation | Difference in boiling points | Effective for removing very volatile or non-volatile impurities. researchgate.net | Requires thermal stability; may not separate compounds with similar boiling points. |

| Flash Chromatography | Differential adsorption (polarity) | High resolution, adaptable to various scales. nih.gov | Can be time-consuming and requires significant solvent volumes. |

| Crystallization | Formation of a pure crystalline lattice | Can yield very high purity product; scalable. nih.gov | Product must be a solid; requires finding a suitable solvent system. |

Investigation of By-Product Formation and Mitigation Strategies

In the Williamson ether synthesis of oligo(ethylene glycol) ethers, several by-products can form, reducing the yield and complicating purification.

Common By-products:

Symmetrical Dialkylated Ether: In Route A, if both ends of the tetraethylene glycol molecule react, the undesired bis(pentadecyl) ether of TEG is formed.

Unreacted Starting Materials: Incomplete reactions leave behind the initial alcohol and alkyl halide/tosylate.

Elimination Products: The alkyl halide can undergo an E2 elimination reaction, especially with secondary or tertiary halides or at higher temperatures, to form an alkene (1-pentadecene). This is less of a concern with primary halides. wikipedia.org

PEG Chain Scission: Under excessively harsh basic or high-temperature conditions, the polyether chain can potentially undergo degradation. nih.gov

Mitigation Strategies:

Use of Protecting Groups: To prevent dialkylation, one hydroxyl group of the tetraethylene glycol can be protected with a group like benzyl (Bn) or dimethoxytrityl (DMTr). nih.gov The protecting group is removed in a final step after the etherification.

Stoichiometric Control: Using a slight excess of the diol component relative to the alkylating agent can favor mono-substitution over di-substitution. nih.gov

Controlled Reagent Addition: Slow, dropwise addition of the alkylating agent to the alkoxide solution can help maintain a low instantaneous concentration, further discouraging dialkylation.

Optimized Reaction Conditions: Using the mildest possible conditions (e.g., lowest effective temperature) that still allow the SN2 reaction to proceed can minimize side reactions like elimination. wikipedia.org

Table 3: By-Product Mitigation in Polyether Synthesis

| By-Product | Formation Pathway | Mitigation Strategy |

| Bis(pentadecyl) ether of TEG | Reaction of alkyl halide at both ends of TEG diol | Use of a monoprotected TEG precursor; careful stoichiometric control. nih.govnih.gov |

| 1-Pentadecene | E2 elimination of the alkyl halide | Use primary halides; maintain moderate reaction temperatures. wikipedia.org |

| Unreacted Alcohol/Halide | Incomplete reaction | Optimize reaction time and temperature; use a slight excess of one reactant. |

| Chain Cleavage Products | Base- or heat-induced degradation | Avoid excessively high temperatures and prolonged exposure to strong bases. nih.gov |

Scalable Synthetic Routes and Process Intensification for Industrial Relevance in Academic Research

Translating a laboratory synthesis into a scalable, industrially relevant process requires considering factors beyond just chemical yield, such as cost, safety, and throughput. Process intensification (PI) offers a framework for developing substantially smaller, cleaner, and more energy-efficient chemical processes. aiche.orgresearchgate.net

Scalable Synthetic Routes: While batch synthesis via the Williamson ether reaction is feasible, scaling up presents challenges in heat management, mixing, and handling of reagents like sodium hydride. A scalable route might favor using a phase-transfer catalyst with aqueous NaOH, which is cheaper and safer. Solid-phase synthesis, where the PEG chain is built stepwise on a resin support, offers advantages in purification (impurities are washed away) and automation, but may be more expensive for bulk production. nih.gov

Process Intensification (PI) in Polyether Synthesis: PI involves fundamentally redesigning the process to be more efficient. youtube.comyoutube.com

Continuous Flow Reactors: Instead of large batch reactors, using microreactors or continuous stirred-tank reactors (CSTRs) offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and more consistent product quality. youtube.com

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by promoting efficient, localized heating. dokumen.pub

Multifunctional Reactors: A concept like reactive distillation, while more complex, could combine reaction and purification into a single unit, continuously removing the product to drive the reaction forward and reduce downstream processing. youtube.com

Table 4: Traditional vs. Intensified Process for Polyether Synthesis

| Parameter | Traditional Batch Process | Process-Intensified (PI) Approach |

| Reactor | Large stirred-tank batch reactor | Continuous flow reactor (e.g., microreactor, CSTR). youtube.com |

| Heating | External heating mantle (slow, inefficient) | Microwave irradiation or superior heat exchange in flow. dokumen.pub |

| Mixing | Mechanical stirring (potential for dead zones) | Intensive mixing in microchannels or static mixers. |

| Separation | Separate downstream steps (extraction, distillation) | Integrated separation (e.g., membrane separation, reactive distillation). researchgate.net |

| Safety | Large inventory of hazardous reagents (NaH, flammable solvents) | Small reactor volumes, reduced inventory, better temperature control. youtube.com |

Implementation of Green Chemistry Principles in Polyether Alcohol Synthesis

Applying the 12 Principles of Green Chemistry can significantly reduce the environmental impact of synthesizing this compound. msu.eduacs.org

Waste Prevention & Atom Economy: The Williamson synthesis generates a salt by-product (e.g., NaBr). Its atom economy is not 100%. acs.org For example, reacting C₁₅H₃₁ONa with C₈H₁₇BrO₄ (a TEG derivative) would have an atom economy of ~84%. Designing syntheses that minimize by-products is key.

Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as 2-methyl-THF or even pursuing solvent-free reaction conditions is a primary goal. acs.orgrsc.org

Design for Energy Efficiency: As mentioned in PI, using microwave heating or highly efficient catalytic processes reduces energy consumption compared to prolonged heating in traditional batch reactors. msu.edu

Use of Renewable Feedstocks: While ethylene oxide is petroleum-derived, the pentadecyl chain can be sourced from renewable fatty acids (e.g., from plant oils). Research into bio-based ethylene glycol is ongoing and could provide a fully renewable route in the future. msu.edu

Reduce Derivatives: A key green chemistry principle is to avoid unnecessary derivatization, such as the use of protecting groups, if possible. msu.edu A well-optimized, one-pot reaction using precise stoichiometry is greener than a multi-step synthesis involving protection and deprotection.

Catalysis: Using catalytic rather than stoichiometric reagents is superior. This includes using phase-transfer catalysts to enable reactions with safer, catalytic amounts of base, or exploring biocatalysis. msu.edu Enzymes like lipase (B570770) have been used for polycondensation reactions under mild, solventless conditions. rsc.org

Table 5: Green Chemistry Strategies in Polyether Synthesis

| Green Chemistry Principle | Implementation Strategy |

| 2. Atom Economy | Choose synthetic routes with higher incorporation of reactant atoms into the final product. acs.org |

| 5. Safer Solvents | Replace traditional volatile organic compounds (VOCs) with greener solvents or conduct the reaction under solventless conditions. rsc.org |

| 6. Energy Efficiency | Employ microwave-assisted heating or continuous flow processes to reduce energy inputs. dokumen.pub |

| 7. Renewable Feedstocks | Utilize fatty acids from biorenewable sources for the alkyl chain; explore bio-derived ethylene glycol. greenchemistry-toolkit.org |

| 8. Reduce Derivatives | Develop selective one-pot syntheses that avoid the use of protecting groups. msu.edu |

| 9. Catalysis | Use phase-transfer catalysts or biocatalysts (enzymes) to improve efficiency and reduce waste. rsc.org |

Theoretical and Computational Chemistry Studies of Oligo Ethylene Glycol Alkyl Ethers

Molecular Dynamics (MD) Simulations for Conformational Analysis of Polyether Alcohols in Diverse Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of polyether alcohols, MD simulations offer a window into their dynamic behavior in different environments, such as in aqueous solutions or at interfaces.

Exploration of Poly(oxyethylene) Chain Flexibility and Segmental Dynamics

The segmental dynamics of the poly(oxyethylene) chain are characterized by rapid conformational transitions. These dynamics are crucial for the molecule's ability to solvate ions and other molecules, as well as for its role in preventing protein adsorption on surfaces. The rapid mobility of the hydrated poly(oxyethylene) chains is believed to be a key factor in their bio-inertness. nih.gov

Dynamic Behavior of the Terminal Alkyl Chain and Hydroxyl Group

The terminal alkyl chain and hydroxyl group of oligo(ethylene glycol) alkyl ethers also exhibit distinct dynamic behaviors that are critical to their function. The long alkyl chain, in the case of 3,6,9,12-Tetraoxaheptacosan-1-ol, a pentadecyl chain, will have a significant impact on the molecule's amphiphilicity and its tendency to self-assemble. MD simulations can reveal how this hydrophobic chain behaves in an aqueous environment, including its propensity to collapse or aggregate to minimize contact with water.

The terminal hydroxyl group is capable of forming hydrogen bonds, both intramolecularly with the ether oxygens of the poly(oxyethylene) chain and intermolecularly with solvent molecules or other solute molecules. MD simulations can quantify the lifetimes and geometries of these hydrogen bonds, providing insight into the molecule's solubility and its interactions with other species. nih.gov

Quantum Chemical Calculations (e.g., DFT, ab initio) for Reaction Energetics and Transition States in Etherification Processes

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for understanding the chemical reactions involved in the synthesis of polyether alcohols. These methods can provide detailed information about the energetics of reactions and the structures of transition states.

The synthesis of oligo(ethylene glycol) alkyl ethers typically involves etherification reactions. Quantum chemical calculations can be used to model the reaction mechanism, for instance, the Williamson ether synthesis, by calculating the energy profile along the reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, which are crucial for optimizing reaction conditions. For example, DFT calculations can be used to compare the reactivity of different alkoxides and alkyl halides in the etherification process.

Recent advancements have also seen the application of quantum chemical methods to study excited states and photochemical processes, which could be relevant for understanding the degradation pathways of these molecules. rsc.org

Computational Modeling of Intermolecular Interactions in Polyether Systems

The behavior of polyether alcohols in solution and in condensed phases is governed by a complex network of intermolecular interactions. Computational modeling provides a means to dissect these interactions and understand their impact on the macroscopic properties of the system.

Analysis of Hydrogen Bonding Networks and Their Influence on Solution Behavior

Hydrogen bonding is a dominant intermolecular interaction in systems containing polyether alcohols. nih.gov The ether oxygens along the poly(oxyethylene) chain can act as hydrogen bond acceptors, while the terminal hydroxyl group can act as both a hydrogen bond donor and acceptor. In aqueous solutions, these molecules form extensive hydrogen bonding networks with water molecules. acs.org

Computational studies, often combining MD simulations with quantum chemical calculations, can provide a detailed picture of these hydrogen bonding networks. This includes the average number of hydrogen bonds per molecule, their lifetimes, and their spatial distribution. The nature of this hydrogen bonding network is critical in determining the solubility of the polyether alcohol and its ability to act as a surfactant or emulsifier.

Investigation of Non-Covalent Interactions and Solvation Effects

Beyond hydrogen bonding, other non-covalent interactions, such as van der Waals forces and hydrophobic interactions, play a significant role in the behavior of oligo(ethylene glycol) alkyl ethers. The long alkyl chain contributes significantly to the hydrophobic character of the molecule, leading to self-assembly into micelles or other aggregates in aqueous solution.

Computational models can be used to study the thermodynamics of these self-assembly processes. Furthermore, the solvation of the poly(oxyethylene) chain by water is a complex phenomenon. MD simulations have shown that water molecules in the vicinity of the chain exhibit altered dynamics compared to bulk water. nih.gov Understanding these solvation effects is key to explaining the unique properties of polyether alcohols, such as their temperature-dependent solubility (cloud point behavior).

Predictive Algorithms for Self-Assembly Behavior: Mechanistic Insights into Micelle and Vesicle Formation

The spontaneous organization of oligo(ethylene glycol) alkyl ethers, such as this compound, into complex structures like micelles and vesicles in aqueous solutions is a phenomenon of significant scientific and industrial interest. Predicting this self-assembly behavior is a primary goal of theoretical and computational chemistry. Various algorithms and models have been developed to provide mechanistic insights into these processes, moving from foundational thermodynamic principles to complex, multi-scale simulations.

The transfer of the hydrophobic alkyl tail from water to the core of the aggregate.

The conformational free energy of the tails within the aggregate.

The free energy associated with the formation of the interface between the aggregate and the surrounding water.

The energetic interactions between the hydrophilic head groups at the aggregate's surface. wpmucdn.com

For oligo(ethylene glycol) ethers, the modeling of head group interactions is particularly complex. It involves accounting for the mixing and elastic deformation free energies of the poly(oxyethylene)-water region that surrounds the aggregates. wpmucdn.com These predictive thermodynamic models are powerful because they are based on molecular structure and properties, without relying on empirical data from the aggregation behavior itself. wpmucdn.com

Building on these thermodynamic principles, computational methods like Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) offer a more detailed, particle-level view of self-assembly. Atomistic MD simulations can be computationally intensive, limiting their application to the early stages of micelle formation. frontiersin.org To overcome these limitations, coarse-grained models are frequently employed. rsc.org In these models, groups of atoms are represented as single "beads," allowing for simulations over the longer time and larger length scales necessary to observe the formation and evolution of micelles and vesicles. frontiersin.orgrsc.org

These simulation techniques provide mechanistic insights that are difficult to obtain experimentally. For instance, simulations can reveal the specific pathways of micelle formation, starting from randomly dispersed surfactant molecules that coalesce into smaller aggregates, which then grow into mature spherical or rod-like micelles. frontiersin.orgrsc.org They can also elucidate the role of specific molecular features, such as the length of the alkyl chain or the number of ethylene (B1197577) glycol units in compounds like this compound, in determining the final aggregate structure. Furthermore, these methods can predict critical parameters like the critical micelle concentration (CMC), a key measure of a surfactant's efficiency. frontiersin.org

The table below summarizes key parameters and the computational methods used to predict them.

| Parameter | Predictive Method | Key Insights Provided |

| Critical Micelle Concentration (CMC) | Thermodynamic Models, DPD Simulations | Determines the surfactant concentration at which micelles begin to form. frontiersin.orgacs.org |

| Aggregate Morphology (e.g., spherical, rod-like, vesicles) | Thermodynamic Models, Coarse-Grained MD, DPD | Predicts the shape and size of self-assembled structures based on molecular geometry and solution conditions. wpmucdn.comfrontiersin.org |

| Aggregation Number (Nagg) | DPD Simulations | Provides the average number of surfactant molecules in a single micelle. frontiersin.org |

| Free Energy of Aggregation (ΔGagg) | Thermodynamic Models, MD Simulations | Quantifies the spontaneity of the self-assembly process. rsc.orgscispace.com |

| Interfacial Tension | Molecular Dynamics (MD) | Measures the energy at the interface between the hydrophobic core and water, influencing micelle stability. researchgate.net |

Application of Machine Learning and Artificial Intelligence in Accelerating Polyether Design and Property Prediction

The convergence of computational chemistry and artificial intelligence (AI) has opened new frontiers in materials science, particularly in the design of polyethers and the prediction of their properties. encyclopedia.pubstam-journal.orgthemachinemaker.com Machine learning (ML) models are increasingly being used to bypass the time-consuming and costly nature of both physical experiments and large-scale simulations, thereby accelerating the discovery of new functional molecules like oligo(ethylene glycol) alkyl ethers. h5mag.comrsc.org

One of the primary applications of AI in this field is the development of predictive models for key surfactant properties. encyclopedia.pub By training on large datasets derived from experiments or high-throughput computational screening, ML algorithms can learn the complex, non-linear relationships between a molecule's structure and its functional properties. arxiv.orgresearchgate.net For instance, researchers have successfully used machine learning to predict physical properties such as viscosity and dispersion from the chemical structure of a surfactant. rsc.org This multiscale prediction capability—linking molecular structure to macroscopic solution properties—is a significant advancement for materials design. rsc.org

Generative models, a sophisticated class of AI, are being employed to design entirely new surfactant molecules with desired characteristics. osti.govacs.org These models, such as Variational Autoencoders (VAEs) combined with reinforcement learning, can explore the vast chemical space to generate novel molecular structures that are optimized for specific targets, like a low critical micelle concentration (CMC). acs.orgacs.org The process involves representing molecules in a machine-readable format, such as Self-Referencing Embedded Strings (SELFIES), and then using deep learning techniques to generate new, valid molecules with tailored attributes. acs.org

AI is also streamlining the manufacturing and formulation process. Algorithms can optimize synthesis conditions, such as temperature and pressure, to improve yields and reduce waste. encyclopedia.pub In formulation science, AI can predict the performance of surfactants in complex mixtures, helping to design more effective and sustainable products. encyclopedia.pub For polymers, which share structural similarities with the polyether chains of these surfactants, ML has been shown to accurately predict mechanical properties from structural data, offering a non-destructive alternative to conventional testing. stam-journal.orgthemachinemaker.com

The table below outlines various AI and machine learning applications in the context of polyether and surfactant design.

| Application Area | AI/ML Technique | Objective | Predicted Properties |

| New Molecule Design | Generative Models (e.g., VAEs), Reinforcement Learning | To create novel surfactant molecules with optimized, target properties. osti.govacs.org | Critical Micelle Concentration (CMC), Molecular Structure. acs.org |

| Property Prediction | Neural Networks, Graphical Neural Networks, Random Forest | To accurately forecast the physical and chemical properties of surfactants from their molecular structure. encyclopedia.pubrsc.org | Surface Tension, Viscosity, Dispersion, Polymer Compatibility. encyclopedia.pubrsc.orgresearchgate.net |

| Synthesis Optimization | Neural Networks, Data Analytics | To identify optimal reaction conditions for surfactant production. encyclopedia.pub | Reaction Yield, Purity, Waste Reduction. encyclopedia.pub |

| Formulation Engineering | Genetic Algorithms, Predictive Modeling | To optimize the composition of surfactant mixtures for enhanced performance. encyclopedia.pub | Mixture Stability, Interfacial Tension. encyclopedia.pub |

| Reverse Engineering (Deformulation) | GPT Technology, AI Document Processing | To identify and quantify ingredients in existing product formulations for competitive analysis or product improvement. h5mag.com | Chemical Composition, Ingredient Ratios. h5mag.com |

Academic Research Applications and Mechanistic Investigations of 3,6,9,12 Tetraoxaheptacosan 1 Ol and Its Derivatives

Contributions to Fundamental Polymer Science and Materials Chemistry

The unique molecular structure of 3,6,9,12-tetraoxaheptacosan-1-ol, featuring a hydrophilic tetraethylene glycol head and a hydrophobic pentadecyl tail, makes it and its derivatives valuable tools in polymer and materials science. Their amphiphilic nature allows for their application in creating complex polymer structures and modifying the properties of existing materials.

Role as Macromonomers or Initiators in the Synthesis of Complex Polymer Architectures

This compound and similar oligo(ethylene glycol) ethers can function as macromonomers, which are large monomer molecules that can be polymerized to form polymers with long, well-defined branches. The hydroxyl group on the molecule can be chemically modified to introduce a polymerizable group, such as a methacrylate (B99206) or a vinyl group. These macromonomers can then be copolymerized with other monomers to create graft copolymers or comb-like polymers. This approach allows for the precise control of the architecture and properties of the resulting polymer. For instance, incorporating these polyether side chains can enhance the water solubility and biocompatibility of the final polymer. rsc.org

Furthermore, the hydroxyl group can also serve as an initiation site for ring-opening polymerization of cyclic monomers like lactide or caprolactone, leading to the formation of block copolymers. These copolymers, consisting of distinct blocks of different polymer types, can self-assemble into various nanostructures, which is a key aspect in the development of advanced materials. The use of initiators is a common practice in chain-growth polymerization to regulate the start of the reaction by heat or light. tcichemicals.com Azo compounds and organic peroxides are well-known thermal radical initiators. tcichemicals.comfujifilm.com

The synthesis of complex polymer architectures is a key area of research, aiming to develop materials with controlled dispersity, functionality, and structure. ethz.ch Methodologies like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed to achieve this control. ethz.chrsc.org For example, oligo(ethylene glycol methyl ether) methacrylate (OEGMA) can be polymerized using a molecular amide initiator under mild ATRP conditions. rsc.org

Modifying Agents for Enhancing Properties of Polymer Networks and Composites

The incorporation of this compound and its derivatives into polymer networks and composites can significantly enhance their properties. When blended with other polymers, these molecules can act as plasticizers, increasing the flexibility and processability of the material. Their amphiphilic character can also improve the compatibility between different phases in a polymer blend or composite.

In the context of composites, these polyether alcohols can be used to modify the surface of fillers, such as nanoparticles or fibers. This surface modification can improve the dispersion of the filler within the polymer matrix and enhance the interfacial adhesion between the two components. For instance, treating a filler with a derivative of this compound can make its surface more compatible with a polar polymer matrix, leading to a composite with improved mechanical strength and toughness. Research has shown that incorporating polyvinyl alcohol (PVA) fibers into a high-density polyethylene (B3416737) (HDPE) matrix can increase the storage modulus and modulus of elasticity of the resulting composite. researchgate.net Similarly, the preparation of poly(vinyl alcohol)-clay nanocomposite materials has been shown to enhance the thermal properties of the polymer. researchgate.net

The process of attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, can slow down their degradation and elimination in living organisms. wikipedia.org This technique is often achieved by incubating a reactive derivative of PEG with the target molecule. wikipedia.org

Investigations into Structure-Property Relationships in Polyether-Based Functional Materials

The systematic study of how the molecular structure of polyether-based materials influences their macroscopic properties is a fundamental area of research. mostwiedzy.pl By varying the length of the hydrophobic alkyl chain or the hydrophilic poly(ethylene glycol) chain in molecules like this compound, researchers can systematically tune the properties of the resulting materials. escholarship.orgyoutube.com

For example, increasing the length of the hydrophobic tail generally leads to a higher melting point and increased crystallinity. Conversely, increasing the length of the hydrophilic polyether chain enhances water solubility and can influence the self-assembly behavior in solution. These studies are crucial for designing functional materials with tailored properties for specific applications. For instance, in the development of drug delivery systems, the balance between hydrophobic and hydrophilic segments is critical for controlling the encapsulation and release of therapeutic agents. escholarship.org The chemical structure and thermal and mechanical properties of petrochemical-based thermoplastic poly(ester-urethanes) have been studied, revealing that changes in the hard segment content can affect the material's properties. nih.gov Furthermore, the thermodynamic incompatibility between different chain segments in thermoplastic polyurethane (TPU) can lead to a unique microphase separation structure. acs.org

Interfacial Science and Colloidal Chemistry: Mechanistic Understanding of Amphiphilic Behavior

The dual nature of this compound, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, is the basis for its rich behavior at interfaces and in colloidal systems.

Mechanisms of Surface Activity and Interfacial Tension Reduction in Aqueous and Non-Aqueous Systems

In aqueous solutions, molecules of this compound spontaneously migrate to the surface, with their hydrophobic tails oriented away from the water and their hydrophilic heads remaining in the water. This arrangement disrupts the hydrogen bonding network of water at the surface, leading to a reduction in surface tension. The extent of this reduction depends on the concentration of the surfactant up to a point known as the critical micelle concentration (cmc). libretexts.org

Similarly, at the interface between two immiscible liquids, such as oil and water, these amphiphilic molecules position themselves at the boundary, reducing the interfacial tension. rsc.orgnih.gov The hydrophobic tails extend into the oil phase, while the hydrophilic heads remain in the aqueous phase. This reduction in interfacial tension is crucial for the formation and stabilization of emulsions. The effectiveness of interfacial tension reduction is influenced by factors like temperature and the molecular structure of the surfactant. rsc.org Studies on oligo(ethylene glycol)-terminated self-assembled monolayers have shown a correlation between solid-water interfacial tension and the packing density of ethylene (B1197577) glycol molecules. nih.gov

Academic Studies on the Formation and Stability of Micellar and Vesicular Systems

Above the critical micelle concentration (cmc), individual surfactant molecules in an aqueous solution begin to self-assemble into organized structures known as micelles. libretexts.org In a typical micelle, the hydrophobic tails aggregate in the core to minimize their contact with water, while the hydrophilic heads form a shell that interacts with the surrounding water. nih.gov The formation of micelles is a dynamic process, and their size and shape can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. researchgate.net

Vesicles are another type of self-assembled structure, consisting of a spherical bilayer of amphiphilic molecules enclosing an aqueous core. nih.gov These structures are often formed by phospholipids (B1166683) but can also be created from synthetic surfactants like derivatives of this compound. nih.govgoogle.com The formation and stability of vesicles are governed by the packing parameter of the surfactant, which relates the area of the head group to the volume and length of the tail. Academic research in this area focuses on understanding the fundamental principles that govern the self-assembly of these structures, which have potential applications in areas such as drug delivery and artificial cells. nih.gov

Fundamental Principles of Emulsion and Dispersion Stabilization by Polyether Alcohols

Polyether alcohols, such as this compound, are non-ionic surfactants that play a critical role in the formation and stabilization of emulsions and dispersions. Their efficacy stems from their amphiphilic molecular structure, which consists of a hydrophilic polyether chain (composed of repeating oxyethylene units) and a hydrophobic alkyl group. This dual nature allows them to adsorb at the interface between two immiscible phases, such as oil and water or a solid particle and a liquid medium.

The primary mechanism of stabilization is steric hindrance. Once adsorbed at the interface, the long, flexible hydrophilic polyether chains extend into the continuous phase. When two droplets or particles approach each other, these extended chains begin to overlap and compress. This process is entropically and enthalpically unfavorable, creating a repulsive force that prevents the droplets or particles from coalescing or aggregating, thus ensuring the stability of the emulsion or dispersion. wikipedia.org

The effectiveness of a polyether alcohol as a stabilizer is heavily dependent on its Hydrophile-Lipophile Balance (HLB), which is a measure of the relative strength of its hydrophilic and hydrophobic moieties. ywlchemical.com The HLB value can be tailored by modifying the molecular architecture—specifically, the length of the hydrophobic alkyl chain and the number of hydrophilic ethylene oxide units. researchgate.net For instance, increasing the length of the alkyl chain enhances hydrophobicity, while increasing the number of ethylene oxide units enhances hydrophilicity. This balance is crucial for achieving stable emulsions in various systems, including those containing high concentrations of alcohols like ethanol, which are notoriously difficult to stabilize. google.comresearchgate.net Studies have shown that the right combination of a surfactant, like a polyether alcohol, and a co-stabilizer, such as a fatty alcohol, can form lamellar gel networks that provide exceptional stability to both oil-in-water and water-in-water emulsions. frontiersin.org

Table 1: Influence of Polyether Alcohol Structure on Emulsion Stabilization Properties

| Structural Feature | Influence on Properties | Consequence for Stabilization |

| Length of Hydrophobic Alkyl Chain | Increases hydrophobicity; Decreases HLB value. | Enhances anchoring in the non-polar phase (e.g., oil droplet). Longer chains can provide better stability. researchgate.net |

| Length of Hydrophilic Polyether Chain | Increases hydrophilicity; Increases HLB value. | Provides a more effective steric barrier in aqueous continuous phases. |

| Presence of Propylene (B89431) Oxide (PO) Units | Increases hydrophobicity compared to Ethylene Oxide (EO) units. | Allows for fine-tuning of solubility and surface activity, which is critical for performance at different temperatures. ywlchemical.comyoutube.com |

| Molecular Weight | Higher molecular weight generally leads to thicker adsorbed layers. | Can improve steric repulsion, but may also increase viscosity. wikipedia.org |

Mechanistic Studies of Foam Control Agents in Industrial and Environmental Systems

Foam is a common and often problematic byproduct in numerous industrial processes, including fermentation, pulp and paper manufacturing, and wastewater treatment. ywlchemical.comrickmanchemical.com Polyether alcohols are widely employed as highly effective foam control agents, acting as either antifoams (preventing foam formation) or defoamers (destroying existing foam). ywlchemical.comappliedmaterialsolutions.com

Influence of Polyether Alcohol Architecture on Air-Liquid Interface Dynamics

The molecular architecture of a polyether alcohol is a determining factor in its foam control efficacy. To function effectively, the agent must be largely insoluble in the foaming medium yet easily dispersible as small droplets. This insolubility ensures that it remains as a distinct phase at the air-liquid interface (the bubble surface) rather than dissolving into the bulk liquid. appliedmaterialsolutions.com

The key properties influenced by the molecule's structure include:

Surface Tension: An effective defoamer must have a surface tension lower than that of the foaming liquid. ywlchemical.com This allows it to be drawn onto the bubble surface. The hydrophobic alkyl chain is the primary contributor to lowering the surface tension.

Spreading Coefficient: For a defoamer droplet to destabilize a foam lamella, it must be able to spread rapidly across the surface. This is governed by the spreading coefficient, which is dependent on the interfacial tensions of the system. The balance of ethylene oxide (EO) and propylene oxide (PO) units in the polyether chain is often optimized to control solubility and spreading characteristics at specific operating temperatures. youtube.com

Hydrophobicity: Longer or more branched alkyl chains increase the hydrophobicity of the polyether alcohol. researchgate.net Research has shown that defoamers with longer branched chains can be more effective at lower dosages compared to their linear counterparts. researchgate.net For example, polyethers based on oleyl alcohol (an 18-carbon unsaturated alcohol) have been studied for their defoaming properties. researchgate.net

Molecular Mechanisms Underlying Antifoaming and Defoaming Actions

While the terms are often used interchangeably, antifoaming and defoaming describe distinct, though related, mechanisms. appliedmaterialsolutions.com

Antifoaming refers to the prevention of foam formation. In this role, the polyether alcohol disperses in the liquid as small, insoluble droplets. When a bubble starts to form, these droplets are drawn to the newly created air-liquid interface. Their presence disrupts the cohesive forces between the surfactant molecules that would otherwise stabilize the bubble wall (lamella), causing the nascent bubble to rupture before it can contribute to a stable foam structure.

Defoaming involves the destruction of pre-existing foam. The most widely accepted mechanism is "bridging-dewetting." This process occurs in several steps:

Entering: A droplet of the polyether defoamer, being insoluble, approaches the foam lamella (the thin liquid film between two bubbles).

Bridging: The droplet enters the lamella, forming a lens-shaped bridge that spans the two surfaces of the film.

Spreading and Dewetting: Because the defoamer has a lower surface tension than the foam lamella, it begins to spread. This spreading action pushes the foaming liquid away from the defoamer particle, rapidly thinning the lamella in a process known as dewetting.

Rupture: The bridged film becomes critically thin and mechanically unstable, leading to its rupture and the coalescence of the two adjacent bubbles. ywlchemical.comappliedmaterialsolutions.com

This entire process happens very quickly, leading to a cascade of bubble collapses and the rapid destruction of the foam.

Exploration in Chemical Biology and Biocompatible Systems (Focus on Molecular Interactions)

The unique properties of polyether alcohols, particularly their biocompatibility and ability to modulate surface interactions, have made them a focal point of research in chemical biology and the design of biocompatible materials.

Chemical Modification for Engineered Biological Recognition and Interactions

The terminal hydroxyl group of this compound and similar polyether alcohols is a versatile chemical handle for modification, allowing for the creation of derivatives with highly specific biological functions. mdpi.com This chemical modification is central to engineering targeted drug delivery systems, biosensors, and functionalized surfaces.

Common modification strategies include:

Esterification and Etherification: The terminal alcohol can be reacted with carboxylic acids or other molecules to form esters or ethers, respectively. This is a common method for attaching drugs, fluorescent dyes, or biotin (B1667282) for detection and purification.

Activation for Further Conjugation: The hydroxyl group can be converted into a more reactive group. For example, it can be reacted with tosyl chloride to form a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. mdpi.com This allows for the introduction of other functionalities, such as azides or amines.

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the polyether alcohol opens up the possibility of using highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of complex biological ligands, such as peptides, antibodies, or nucleic acids, for targeted recognition of specific cells or proteins. mdpi.com

Through these modifications, a generic biocompatible polymer like a polyether alcohol can be transformed into a sophisticated tool for probing and manipulating biological systems at the molecular level. nih.gov

Role in Reaction Media and Solvent Engineering in Organic Synthesis and Catalysis

Long-chain poly(ethylene glycol) ethers, such as this compound, represent a class of compounds with significant potential in solvent engineering and as reaction media in organic synthesis and catalysis. Their unique combination of a polar polyether chain and a nonpolar alkyl chain imparts amphiphilic properties, allowing them to act as effective solvents for a wide range of reactants and catalysts. semanticscholar.org This dual nature is particularly advantageous in reactions involving both polar and nonpolar species.

One of the primary applications of these compounds is in the realm of "green chemistry," where they serve as environmentally benign alternatives to volatile organic compounds (VOCs). acs.org Their low vapor pressure, thermal stability, and potential for recyclability make them attractive options for developing more sustainable chemical processes. researchgate.net The use of polyethylene glycol and its derivatives as solvents can also lead to enhanced reaction rates and selectivities, which are key aspects of solvent engineering. acs.org

In the context of catalysis, these ethers can function as phase-transfer catalysts (PTCs). rasayanjournal.co.in In a two-phase system, a PTC facilitates the migration of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. rasayanjournal.co.in The polyether chain can complex with inorganic cations, effectively solubilizing the associated anion in the organic phase, thereby accelerating the reaction. sci-hub.red This mechanism is crucial for a variety of nucleophilic substitution and oxidation reactions.

Furthermore, the use of polyethylene glycol as a reaction medium has been shown to be effective in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. acs.orgresearchgate.net In some instances, the PEG solvent can be recycled along with the catalyst, which is a significant advantage for both economic and environmental reasons. acs.org The ability of the polyether to stabilize catalytic nanoparticles is another area of active research. researchgate.net

The influence of the poly(ethylene glycol) chain length on the properties and effectiveness of these compounds is a critical factor in their application. researchgate.net Generally, a longer PEG chain enhances water solubility and can influence the miscibility with other polymers and solvents. researchgate.net In the context of catalysis, the chain length can affect the stability of the catalytic system and the ease of product separation. researchgate.net

Detailed Research Findings

Research into the application of polyethylene glycol (PEG) and its derivatives as recyclable solvent and catalyst systems has demonstrated their potential for sustainable chemical synthesis. For instance, in the Heck reaction between bromobenzene (B47551) and ethyl acrylate (B77674) using a palladium acetate (B1210297) catalyst, PEG (with a molecular weight of 2000) was used as the reaction medium. The study highlighted the efficient recycling of both the solvent and the catalyst over multiple runs. acs.org

The reusability of the PEG and palladium acetate catalyst system was tested over several cycles. The results, as summarized in the table below, show a gradual decrease in yield, which is common in catalyst recycling studies. However, the system maintained a high level of activity for several runs. acs.org

| Run | Yield (%) |

|---|---|

| 1 | 88 |

| 2 | 82 |

| 3 | 80 |

| 4 | 74 |

| 5 | 73 |

| 6 | 70 |

After five cycles, it was found that the PEG layer retained approximately 90% of the initial palladium, indicating good catalyst retention within the solvent phase. acs.org This demonstrates the practical advantages of using PEG-based systems for catalytic reactions, aligning with the principles of green chemistry by minimizing waste and enabling catalyst reuse. acs.orgresearchgate.net

Emerging Research Directions and Future Perspectives for 3,6,9,12 Tetraoxaheptacosan 1 Ol Research

Development of High-Throughput Screening Methodologies for Rapid Assessment of Polyether Properties

The discovery of novel materials for specific applications is being accelerated by high-throughput screening (HTS), a process that allows for the automated testing of large numbers of chemical and biological compounds. bmglabtech.com In the context of polyether alcohols like 3,6,9,12-Tetraoxaheptacosan-1-ol, HTS is crucial for rapidly assessing properties such as solubility, stability, and interaction with other molecules. bmglabtech.comthermofisher.com This methodology leverages robotics, miniaturization, and sophisticated data analysis to screen vast libraries of compounds efficiently. bmglabtech.com

The primary goal of HTS in this field is to identify "hits" or "leads"—polyethers with desired characteristics—that can then be optimized for specific applications. bmglabtech.com For instance, HTS can be used to screen for polyethers that are effective emulsifiers, dispersants, or stabilizers in complex formulations. The process typically involves several key steps, from sample preparation and the establishment of an automated method to data acquisition and analysis. bmglabtech.com By accelerating target analysis, HTS significantly reduces the time and cost associated with developing new materials. bmglabtech.com

Table 1: Key Parameters in High-Throughput Screening of Polyethers

| Parameter | Description | Relevance to Polyethers | Example HTS Assay |

|---|---|---|---|

| Solubility | The ability of the polyether to dissolve in a given solvent (e.g., water, organic solvents). | Crucial for formulation development in cosmetics, pharmaceuticals, and industrial fluids. atamanchemicals.com | Nephelometry or turbidimetry to measure clarity of solutions. |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. | Determines the efficiency of the polyether as a surfactant for cleaning, emulsification, and drug delivery. tandfonline.com | Dye solubilization assays using a spectrophotometric plate reader. |

| Biocompatibility | The ability of the polyether to perform with an appropriate host response in a specific application. | Essential for biomedical applications such as drug delivery and medical device coatings. wikipedia.org | Cell viability assays (e.g., MTT or AlamarBlue) on cultured cells exposed to the polyether. |

| Thermal Stability | The ability of the polyether to resist chemical change at high temperatures. | Important for industrial applications involving high-temperature processes. | High-throughput thermogravimetric analysis (TGA). |

Integration of Polyether Alcohols into Advanced Functional Materials

Polyether alcohols are increasingly being integrated into advanced functional materials due to their unique properties, such as flexibility, biocompatibility, and solubility. uni-mainz.de Their ability to be chemically modified allows for the creation of materials with tailored functionalities.

Design of Stimuli-Responsive Polyether Systems

Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their properties in response to external environmental triggers. rsc.orgresearchgate.net These triggers can include temperature, pH, light, and electric or magnetic fields. researchgate.net Polyether-based systems are prime candidates for designing such materials. By incorporating specific functional groups into the polyether backbone, researchers can create systems that respond to specific stimuli. uni-mainz.de For example, incorporating pH-sensitive groups can lead to polymers that swell or shrink in response to changes in acidity, which has applications in targeted drug delivery. nih.gov

Table 2: Examples of Stimuli-Responsive Polyether Systems

| Stimulus | Responsive Behavior | Underlying Mechanism | Potential Application |

|---|---|---|---|

| Temperature (Thermo-responsive) | Change in solubility (Lower Critical Solution Temperature - LCST). uni-mainz.de | Disruption of hydrogen bonds between the polymer and water. | Injectable drug delivery systems that gel at body temperature. uni-mainz.de |

| pH | Swelling or collapse of the polymer network. nih.gov | Protonation or deprotonation of acidic or basic functional groups. | Targeted release of drugs in specific pH environments, like the stomach or tumors. nih.gov |

| Light (Photo-responsive) | Change in conformation or cleavage of bonds. | Photoisomerization or photocleavage of incorporated chromophores. | On-demand release of encapsulated substances with light exposure. |

| Redox | Change in hydrophilicity or degradation. uni-mainz.de | Oxidation or reduction of redox-active moieties (e.g., ferrocene). uni-mainz.de | Controlled release systems responsive to the cellular redox environment. |

Development of Self-Healing and Adaptive Polyether-Based Materials

The development of materials that can autonomously repair damage is a significant area of research. Polyurethanes, which often incorporate polyether segments, are a key class of polymers being explored for self-healing properties. researchgate.netnih.gov These materials can be designed to repair themselves through various mechanisms, including the reversible formation of chemical bonds. nih.gov

One promising approach involves the use of Diels-Alder reactions, which are thermally reversible cycloaddition reactions. researchgate.net By incorporating furan (B31954) and maleimide (B117702) groups into the polymer structure, a material can be created that forms cross-links at room temperature and breaks them at elevated temperatures, allowing the material to flow and heal cracks before re-forming the cross-links upon cooling. Another approach involves using the photothermal effect of incorporated nanoparticles, such as graphene oxide, to generate localized heat upon near-infrared (NIR) laser irradiation, which facilitates the healing process. nih.gov Recently, a new type of glass based on a low-weight polymer called polyether-thioureas was discovered to have self-healing properties due to its adhesive nature. youtube.com

Elucidation of Complex Multi-Component Polyether Systems and Their Synergistic Effects

In many practical applications, polyethers are used in combination with other polymers and additives to achieve desired performance characteristics. Understanding the interactions within these complex multi-component systems is crucial for designing materials with synergistic properties. For instance, blending different types of polyols, such as polyester (B1180765) and polycarbonate diols, can lead to synergistic structural features and improved properties in the resulting polyurethanes. mdpi.com

The combination of silyl-terminated polyethers with epoxy resins can create materials with both high strength and flexibility. nih.gov The addition of a compatibilizer can enhance the interaction between the two polymer types, leading to improved tensile strength. nih.gov Furthermore, the inclusion of additives like fillers and plasticizers can make these systems economically competitive and adjust their workability for specific applications in adhesives and sealants. nih.gov Research in this area focuses on how the molecular architecture and interactions between different components influence the macroscopic properties of the final material.

Exploration of Bio-Derived and Renewable Feedstocks for Sustainable Polyether Synthesis

With a growing emphasis on sustainability, there is a significant research effort to replace petroleum-derived feedstocks with bio-derived and renewable alternatives for polymer synthesis. d-nb.info This includes the synthesis of polyethers from sources like biomass and CO2. d-nb.info Turpentine oil, a byproduct of the pulp industry, is one such feedstock being explored for the synthesis of bio-based polyesters. rsc.org Components of turpentine, such as α-pinene, β-pinene, and 3-carene, can be chemically transformed into monomers for polymerization. rsc.orgacs.org

Another approach involves the use of vegetable oils and their derivatives. totalenergies.com For example, undecenoic acid, which can be derived from castor oil, has been used to synthesize polysilylethers. nih.gov These efforts aim to reduce the carbon footprint of polymer production and create a more circular economy. d-nb.info

Table 3: Potential Renewable Feedstocks for Polyether-Related Polymer Synthesis

| Feedstock | Origin | Resulting Polymer Type | Reference |

|---|---|---|---|

| Turpentine (α-pinene, β-pinene, 3-carene) | Byproduct of the pulp and paper industry. | Bio-based polyesters. | rsc.orgacs.org |

| Undecenoic Acid | Derived from castor oil. | Polysilylethers. | nih.gov |

| Vegetable Oils (e.g., rapeseed, sunflower) | Agricultural crops. | Bio-based polyethylene (B3416737), polypropylene, polystyrene. | totalenergies.com |

| Used Cooking Oil | Bio-circular waste stream. | Bio-circular polyethylene, polypropylene, polystyrene. | totalenergies.com |

| Sugarcane | Agricultural crop. | Polylactic Acid (PLA). | totalenergies.com |

Translational Research from Fundamental Insights to Novel Chemical and Material Applications

Translational research focuses on bridging the gap between fundamental scientific discoveries and their practical application in new technologies and products. In the field of polyethers, this involves taking the insights gained from laboratory studies and applying them to the development of novel chemicals and materials for real-world use. nih.gov

For example, fundamental studies on the self-assembly of non-ionic surfactants like this compound into vesicles (niosomes) have led to their development as versatile drug delivery systems. tandfonline.comnih.gov These systems offer advantages in terms of stability and cost over traditional liposomes. tandfonline.comnih.gov Similarly, research into the properties of polyether-based materials for dental impressions is being translated into clinical practice, with studies evaluating the accuracy of new 3D-printed impression trays. nih.gov The improved understanding of how hyperbranched polyglycerol (HPG) coatings on nanoparticles can extend blood circulation time and improve drug delivery to tumors demonstrates the translational potential of these advanced materials. nih.gov This pathway from basic science to application is critical for innovation and for realizing the full potential of polyether chemistry.

Interdisciplinary Approaches in Polyether Chemistry: Bridging Disciplines for Innovative Solutions